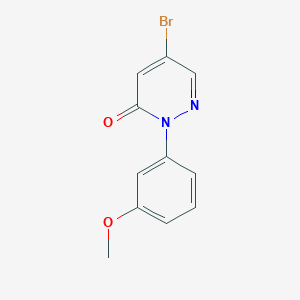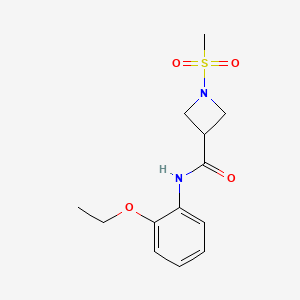![molecular formula C20H20N2O4 B2666258 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea CAS No. 1448135-54-3](/img/structure/B2666258.png)
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Liquid Crystal Applications
- Synthesis and Liquid Crystal Applications : The synthesis of compounds with specific structural features, such as benzodioxol groups, has been explored for their applications as stationary phases in gas-liquid chromatography. These compounds exhibit liquid crystalline "nematic" ranges, which can significantly affect the separation capabilities for different isomers of substituted benzene, highlighting their potential use in analytical chemistry and materials science (Naikwadi et al., 1980).
Organic Synthesis
- Catalytic Synthesis Techniques : Research into the synthesis of 2,3-dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives through tandem palladium-catalyzed processes illustrates the compound's potential use in facilitating complex organic synthesis. This highlights its utility in creating various pharmacologically relevant structures with high stereochemical control (Gabriele et al., 2006).
Antioxidant Properties
- Synthesis of High Molecular Weight Antioxidants : Compounds incorporating phenolic groups and higher molecular weights have been synthesized for their antioxidant properties. These antioxidants show enhanced thermal stability and effectiveness in protecting polymers like polypropylene against thermal oxidation, suggesting potential applications in materials science and engineering (Pan et al., 1998).
Electrochemical Synthesis
- Electrochemical C-H Amination : The electrochemical C-H amination of phenoxy acetates offers an efficient and sustainable route to heterocycles like 1,4-benzoxazin-3-ones. This method demonstrates the potential for green chemistry applications in synthesizing bioactive compounds and natural product derivatives with minimal environmental impact (Wesenberg et al., 2017).
Mechanism of Action
While the specific mechanism of action for “1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea” is not provided in the retrieved sources, similar compounds have shown anticancer activity. For instance, 1-benzo [1,3]dioxol-5-yl-indoles have demonstrated anticancer activity against various cancer cell lines, causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells .
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-20(22-12-10-16-6-2-1-3-7-16)21-11-4-5-13-24-17-8-9-18-19(14-17)26-15-25-18/h1-3,6-9,14H,10-13,15H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYPTWXIEBGMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride](/img/no-structure.png)
![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666178.png)

![Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2666180.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea](/img/structure/B2666181.png)








![N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2666197.png)